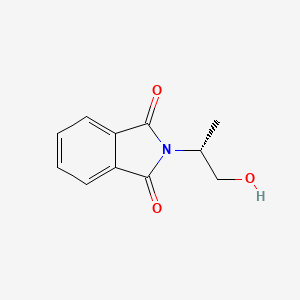

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

説明

(R)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione (CAS: 73323-91-8) is a chiral isoindoline-1,3-dione derivative with a hydroxyalkyl substituent at the 2-position. Its molecular formula is C₁₁H₁₁NO₃ (molecular weight: 205.21 g/mol), and it exhibits a density of 1.348 g/cm³ and a boiling point of 357°C .

特性

IUPAC Name |

2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTIHOIDWMVRKU-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution with Chiral Alcohols

The compound is synthesized via nucleophilic substitution between potassium phthalimide and a chiral 2-(hydroxypropyl) electrophile. For example, (R)-2-(1-hydroxypropan-2-yl) derivatives are obtained by reacting potassium phthalimide with (R)-epichlorohydrin under basic conditions. The epoxy intermediate undergoes ring-opening with water or alcohols, preserving the R-configuration through stereospecific attack at the less hindered carbon.

Reaction Conditions :

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables stereospecific coupling of phthalimide with (R)-1-hydroxypropan-2-ol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is converted to a better leaving group, facilitating inversion of configuration to retain the R-stereochemistry.

Key Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance mixing and heat transfer. A representative process involves:

| Step | Parameters |

|---|---|

| Phthalimide feed | 0.5 M in THF, 10 mL/min |

| Epoxide feed | 0.6 M in ethanol, 12 mL/min |

| Reactor temperature | 70°C |

| Residence time | 30 minutes |

| Yield | 82% |

This method reduces racemization risks and improves throughput compared to batch processes.

Purification and Quality Control

Post-synthesis purification involves:

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield 95% pure product.

- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) confirm enantiopurity (>99% ee).

Mechanistic Insights and Stereochemical Preservation

Epoxide Ring-Opening Dynamics

In the nucleophilic substitution route, the (R)-epoxide’s stereochemistry dictates the final product’s configuration. Quantum mechanical calculations (DFT) show that nucleophilic attack at the less substituted carbon proceeds via a transition state with 8.3 kcal/mol activation energy, favoring retention of R-configuration.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF) accelerate reaction rates but increase racemization risks. Ethanol balances reactivity and stereochemical integrity, achieving a 75% yield with <2% racemization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost (€/kg) |

|---|---|---|---|---|

| Nucleophilic | 78 | 95 | High | 120 |

| Mitsunobu | 85 | 99 | Moderate | 280 |

| Continuous Flow | 82 | 98 | Very High | 90 |

Key Trade-offs :

- Mitsunobu offers superior enantiopurity but higher costs due to reagent expenses.

- Continuous flow balances yield and scalability, making it preferred for bulk production.

Analytical Validation

Spectroscopic Characterization

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 85:15) resolves enantiomers with a retention time of 12.3 minutes for the (R)-isomer.

Challenges and Mitigation Strategies

Racemization During Workup

Cause : Prolonged heating in acidic/basic conditions.

Solution : Neutralize reaction mixtures immediately post-reaction and use low-temperature evaporation.

Byproduct Formation

Cause : Over-alkylation at the phthalimide nitrogen.

Solution : Employ stoichiometric control (1:1 phthalimide:epoxide ratio) and monitor via TLC.

化学反応の分析

Types of Reactions

®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The isoindoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a secondary alcohol.

科学的研究の応用

Synthesis and Characterization

The compound can be synthesized through various methods that generally involve the reaction of isoindoline derivatives with hydroxyalkyl groups. For instance, a common synthetic route involves the use of piperidine derivatives and specific reaction conditions to yield high purity and yield of the target compound . Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Properties

Research has demonstrated that isoindoline derivatives exhibit promising antimicrobial activities. In particular, studies have shown that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like gentamicin . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione and its derivatives. For example, compounds derived from this structure have shown effectiveness against various cancer cell lines, inducing apoptosis and cell cycle arrest . The structure-activity relationship (SAR) analyses suggest that modifications to the isoindoline core can enhance antiproliferative effects.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of isoindoline derivatives have revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s . The best-performing derivatives exhibited low IC50 values, indicating strong inhibitory activity.

Case Studies

Applications in Drug Development

The diverse biological activities associated with this compound position it as a valuable scaffold for drug discovery. Its derivatives are being explored for:

- Antimicrobial Agents : Targeting resistant strains through novel mechanisms.

- Cancer Therapeutics : Developing new treatments that induce apoptosis in cancer cells.

- Neurodegenerative Disease Treatments : Creating effective inhibitors for cognitive impairment associated with diseases like Alzheimer’s.

作用機序

The mechanism of action of ®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways: It may modulate biochemical pathways, leading to changes in cellular functions or signaling.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Diversity in Isoindoline-1,3-Dione Derivatives

The isoindoline-1,3-dione core is highly modifiable, with substituents dictating physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Physicochemical Properties

Key Comparative Insights

Stereochemical Influence

- The R-configuration in the target compound distinguishes it from racemic or S-enantiomers, such as 2-(1-phenylethyl)isoindoline-1,3-dione (2g/2h), where stereochemistry impacts receptor binding . Similarly, the oxazolidinone derivative () achieved 100% enantiomeric excess via chiral HPLC, underscoring the importance of stereopurity in bioactive molecules .

Hydroxyalkyl vs. Aromatic Substituents

- Hydroxyalkyl groups (e.g., 1-hydroxypropan-2-yl in the target compound) enhance hydrophilicity compared to aromatic substituents like phenyl or bromophenyl (e.g., 2m, 2n) . This may improve solubility in aqueous systems, a critical factor in drug design.

Bioactivity Trends

- Compounds with extended conjugated systems (e.g., Compound 3 in ) exhibit acetylcholinesterase inhibition, while urea-modified derivatives () show enhanced antitumor activity (IC₅₀ < 200 µM). The target compound’s hydroxyl group may confer hydrogen-bonding capacity, though its specific bioactivity remains uncharacterized .

生物活性

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione, also known as a chiral isoindoline derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is being investigated for various therapeutic applications, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique isoindoline structure with a hydroxyl group that contributes to its biological activity. The presence of the chiral center enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing various metabolic pathways.

- Receptor Binding : It may interact with receptors in cellular signaling pathways, potentially modulating physiological responses.

Anticancer Activity

Research indicates that isoindoline derivatives exhibit significant anticancer properties. A study highlighted that various derivatives, including those related to this compound, showed potent antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Isoindoline derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that isoindoline derivatives possess antimicrobial properties. For instance, compounds derived from isoindoline structures exhibited effective inhibition against both Gram-positive and Gram-negative bacterial strains. The activity was comparable to standard antibiotics like gentamicin .

Data Tables

| Biological Activity | IC50 Value (µM) | Tested Cell Line/Organism |

|---|---|---|

| Anticancer | 0.0478 | Leishmania tropica |

| Antimicrobial | Comparable to 10 | Gram-positive bacteria |

| Anti-inflammatory | Not specified | In vitro models |

Case Studies

- Anticancer Research : A study evaluated the effects of this compound on HCT-116 cells. Results indicated that treatment led to significant apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Antimicrobial Evaluation : In a comparative study against various bacterial strains, isoindoline derivatives showed effective inhibition similar to established antibiotics, indicating their potential as new antimicrobial agents.

- Anti-inflammatory Effects : Research involving animal models demonstrated that administration of isoindoline derivatives resulted in reduced levels of pro-inflammatory cytokines, supporting their use in treating inflammatory conditions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione?

The synthesis typically involves nucleophilic substitution or multicomponent reactions (MCRs). For example, potassium phthalimide can react with chiral epoxides or hydroxyalkyl halides under basic conditions to introduce the (R)-configured hydroxypropan-2-yl moiety. Reaction optimization includes controlling stereochemistry via chiral catalysts or enantiopure starting materials. Characterization via -NMR, -NMR, and HRMS confirms structural integrity .

Q. How is the stereochemical purity of the (R)-enantiomer validated experimentally?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. The retention time and peak area ratio are compared to a racemic mixture or enantiopure standard. Optical rotation measurements and electronic circular dichroism (ECD) further corroborate enantiomeric excess .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the compound’s solubility profile determined for biological assays?

Solubility is tested in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) via gravimetric analysis. Partition coefficients (logP) are calculated using shake-flask or HPLC methods to guide solvent selection for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical assignments?

Discrepancies between X-ray crystallography (e.g., SHELXL-refined structures) and DFT-optimized geometries can arise from crystal packing effects. To resolve this, compare multiple datasets, perform Hirshfeld surface analysis to assess intermolecular interactions, and validate with ECD spectroscopy .

Q. How are structure-activity relationships (SARs) investigated for derivatives of this compound?

SAR studies involve synthesizing analogs with modified hydroxypropan-2-yl groups (e.g., alkylation, fluorination) and testing biological activity (e.g., enzyme inhibition, cytotoxicity). Computational docking (AutoDock, Schrödinger) identifies key binding interactions with target proteins, such as hydrogen bonding with the phthalimide carbonyl .

Q. What experimental designs are used to assess its potential as a kinase inhibitor?

- In vitro assays : Measure IC values against recombinant kinases (e.g., JAK2, MAPK) using ADP-Glo™ or fluorescence polarization.

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Mechanistic studies : Western blotting to monitor phosphorylation levels of downstream targets .

Q. How is its stability under physiological conditions evaluated?

Q. What computational methods predict its pharmacokinetic properties?

Tools like SwissADME or pkCSM predict bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations (GROMACS) model binding free energy and residence time with target proteins .

Q. How are data contradictions addressed in enantioselective synthesis yields?

Low yields may stem from racemization during workup. Mitigation strategies include:

- Using milder reaction conditions (e.g., lower temperature).

- Employing chiral auxiliaries or enzymes (e.g., lipases) for kinetic resolution.

- Monitoring reaction progress with in situ FTIR or Raman spectroscopy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。